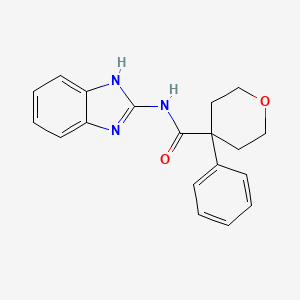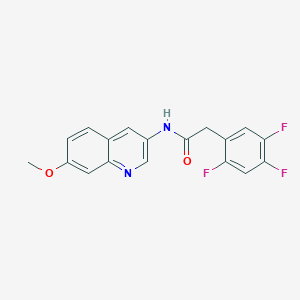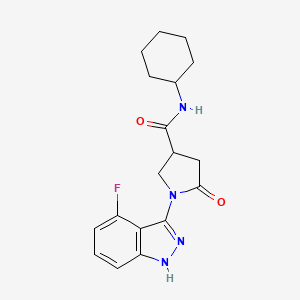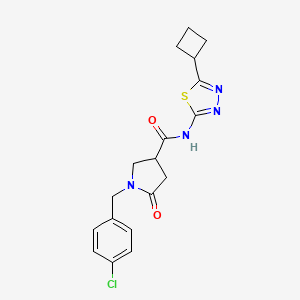![molecular formula C19H23NO6S B11007711 N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine](/img/structure/B11007711.png)
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,4,8-トリメチル-2-オキソ-2H-クロメン-7-イル)オキシ]アセチル}-L-メチオニンは、クマリン誘導体のクラスに属する複雑な有機化合物です。クマリンは、その多様な生物活性で知られており、医薬品化学において広く使用されています。
準備方法
N-{[(3,4,8-トリメチル-2-オキソ-2H-クロメン-7-イル)オキシ]アセチル}-L-メチオニンの合成は、通常、以下の手順が含まれます。
出発物質: 合成は、3,4,8-トリメチル-2-オキソ-2H-クロメン-7-オールとL-メチオニンから始まります。
反応条件: クロメン-7-オール誘導体は、まず無水酢酸と反応させて対応する酢酸エステルを生成します。この中間体は、次に、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を用いて、4-ジメチルアミノピリジン(DMAP)のような触媒の存在下でL-メチオニンとカップリングされます。
化学反応解析
N-{[(3,4,8-トリメチル-2-オキソ-2H-クロメン-7-イル)オキシ]アセチル}-L-メチオニンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化でき、酸化誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、化合物の還元形を生じます。
置換: メチオニン部分は、さまざまな求電子剤と置換反応を起こすことができ、置換誘導体の生成につながります。
加水分解: この化合物中のエステル結合は、酸性または塩基性条件下で加水分解され、対応するカルボン酸とアルコールが得られます。
科学研究への応用
N-{[(3,4,8-トリメチル-2-オキソ-2H-クロメン-7-イル)オキシ]アセチル}-L-メチオニンは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、クマリン誘導体の既知の生物活性から、抗菌剤としての可能性について研究されています。
生物学的研究: これは、クマリン誘導体と酵素や受容体などの生物学的標的との相互作用を理解するために研究で使用されています。
化学反応の分析
Types of Reactions
(2S)-4-(METHYLSULFANYL)-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically performed under mild conditions using aqueous hydrogen peroxide or organic peroxides.
Reduction: Conducted in anhydrous solvents like THF or ethanol under inert atmosphere.
Substitution: Carried out in polar aprotic solvents like DMF or DMSO with appropriate catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: May yield alcohols or amines.
科学的研究の応用
(2S)-4-(METHYLSULFANYL)-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)BUTANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
N-{[(3,4,8-トリメチル-2-オキソ-2H-クロメン-7-イル)オキシ]アセチル}-L-メチオニンの作用機序は、さまざまな分子標的との相互作用に関与しています。
酵素阻害: この化合物は、代謝経路に関与する酵素を阻害し、抗菌効果をもたらす可能性があります。
受容体結合: これは、生物系内の特定の受容体に結合し、その活性を調節し、治療効果をもたらす可能性があります。
経路モジュレーション: この化合物は、シグナル伝達経路に影響を与え、細胞プロセスに変化をもたらす可能性があります。
類似化合物との比較
N-{[(3,4,8-トリメチル-2-オキソ-2H-クロメン-7-イル)オキシ]アセチル}-L-メチオニンは、他のクマリン誘導体と比較することができます。
特性
分子式 |
C19H23NO6S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
(2S)-4-methylsulfanyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C19H23NO6S/c1-10-11(2)19(24)26-17-12(3)15(6-5-13(10)17)25-9-16(21)20-14(18(22)23)7-8-27-4/h5-6,14H,7-9H2,1-4H3,(H,20,21)(H,22,23)/t14-/m0/s1 |
InChIキー |
VCHGRYJSKCAOQO-AWEZNQCLSA-N |
異性体SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CCSC)C(=O)O)C |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCSC)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11007636.png)
![5-(furan-2-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1H-pyrazole-3-carboxamide](/img/structure/B11007646.png)


![(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11007668.png)


![2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B11007688.png)
![2-(6-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11007690.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11007691.png)


![trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11007699.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)hexanamide](/img/structure/B11007703.png)
